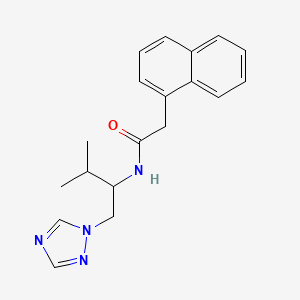

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-14(2)18(11-23-13-20-12-21-23)22-19(24)10-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12-14,18H,10-11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXYZVWLUPDVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Attachment of the Naphthalene Moiety: This step may involve a Friedel-Crafts acylation reaction where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetamide Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the triazole ring.

Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-(naphthalen-1-yl)acetamide could have various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving triazole and naphthalene derivatives.

Medicine: Investigation of its pharmacological properties, such as antifungal, antibacterial, or anticancer activities.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while naphthalene derivatives might interact with cellular membranes or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthesis routes, and bioactivity.

N-(3-Methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide (CAS: 511291-76-2)

- Structure : Replaces the naphthalene group with a phenyl ring and introduces a sulfur atom (thioether linkage) instead of an oxygen in the acetamide chain.

- Molecular Formula : C₁₇H₁₆N₄OS (Molar mass: 324.4 g/mol).

- Key Differences: The thioether group may enhance lipophilicity compared to the oxygen-based linkage in the target compound. Phenyl vs.

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure : Features a 1H-1,2,3-triazole ring, a naphthalen-1-yloxy group, and a 4-chlorophenyl substituent.

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .

- Spectroscopy :

- IR: C=O stretch at 1678 cm⁻¹, C–Cl at 785 cm⁻¹.

- HRMS: [M+H]⁺ observed at 393.1112 (calculated: 393.1118).

- Comparison: The 1,2,3-triazole core (vs. 1,2,4-triazole in the target) may influence hydrogen-bonding interactions.

N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b)

- Structure : Benzothiazole replaces naphthalene, with alkoxy groups at position 4.

- Synthesis : Substitution of 2-chloroacetamide intermediates with sodium triazole in DMF .

- Bioactivity : Evaluated for anticonvulsant activity in rodent models, showing efficacy linked to alkoxy chain length .

- Comparison :

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (9a–b)

- Structure: Includes an amino group on the triazole ring.

- Comparison: Amino substitution could improve aqueous solubility relative to the target compound’s methylbutan-2-yl chain.

Biological Activity

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of triazole derivatives. Its unique structure incorporates both a triazole ring and a naphthalene moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula: C_{15}H_{18}N_{4}O

Molecular Weight: 270.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The key areas of activity include:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, derivatives containing naphthalene have demonstrated notable antibacterial properties due to their ability to disrupt microbial cell membranes and inhibit metabolic pathways.

Table 1: Antimicrobial Activity against Selected Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| Naphthalene Derivative | C. albicans | 15 |

Anticancer Activity

The triazole moiety is known for its role in anticancer therapies due to its ability to induce apoptosis in cancer cells. Studies suggest that this compound may inhibit proliferation in various cancer cell lines by modulating cell signaling pathways.

Case Study: In Vitro Anticancer Activity

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF7), it was found that:

These results indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents.

The mechanisms through which this compound exerts its biological effects include:

Enzyme Inhibition

The triazole ring structure allows for interaction with various enzymes, particularly those involved in drug metabolism such as cytochrome P450 enzymes. This interaction can lead to altered pharmacokinetics of co-administered drugs.

Induction of Apoptosis

The compound has been observed to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Q & A

Q. What synthetic strategies are effective for synthesizing this compound?

Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. A typical protocol involves:

- Catalyst: 10 mol% copper(II) acetate (Cu(OAc)₂) .

- Solvent System: tert-Butanol/water (3:1 ratio) at room temperature for 6–8 hours .

- Purification: Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and recrystallization using ethanol .

- Key Functional Groups: The 1,2,4-triazole ring and naphthalene moiety are critical for structural integrity .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Use a combination of techniques:

- IR Spectroscopy: Identify C=O (1671–1682 cm⁻¹), triazole C–N (1303–1340 cm⁻¹), and aromatic C=C (1587–1606 cm⁻¹) .

- NMR: Analyze ¹H and ¹³C shifts in DMSO-d₆. For example:

Q. What reaction conditions optimize yield and purity?

Methodological Answer:

- Catalyst Loading: 10 mol% Cu(OAc)₂ ensures efficient cycloaddition .

- Solvent Ratio: A 3:1 tert-BuOH/H₂O mixture balances polarity and reaction kinetics .

- Monitoring: Track progress via TLC (hexane:ethyl acetate, 8:2) to minimize side products .

- Temperature: Room temperature prevents decomposition of heat-sensitive intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent effects. For example:

- Nitro vs. Chloro Substituents: Nitro groups (e.g., 6b) cause downfield shifts in ¹H NMR (δ 10.79 ppm for –NH) due to electron-withdrawing effects, while chloro substituents (e.g., 6m) show distinct C–Cl IR peaks (785 cm⁻¹) .

- Resolution Tools: Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals and confirm connectivity .

Q. What computational methods predict biological activity prior to synthesis?

Methodological Answer:

- PASS Program: Predicts potential biological targets (e.g., antifungal or anticancer activity) based on structural motifs .

- Molecular Docking: Simulate interactions with target proteins (e.g., fungal CYP51 or kinase enzymes) to prioritize derivatives for synthesis .

- Validation: Pair computational results with in vitro assays (e.g., microbial growth inhibition) .

Q. How can substituent effects on reactivity be systematically analyzed?

Methodological Answer:

- Design: Synthesize derivatives with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups on the phenyl or naphthalene rings .

- Kinetic Studies: Compare reaction rates (via TLC or HPLC) to assess electronic effects on cycloaddition efficiency .

- Thermodynamic Analysis: Use DSC or isothermal calorimetry to measure stability of intermediates .

Q. How to address low yields in scaled-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.